Physicochemical Differentiation: ClogP and Hydrogen Bonding Capacity vs. Picolinic Acid and 4-Chloropicolinic Acid
The addition of both chloro and methoxy substituents to the picolinic acid core significantly alters its lipophilicity and hydrogen bonding profile compared to simpler analogs. 4-Chloro-5-methoxypicolinic acid possesses a calculated LogP of approximately 1.2 and has 1 hydrogen bond donor and 4 acceptors [1]. In contrast, picolinic acid (LogP ~0.5, 1 donor, 3 acceptors) is more hydrophilic, while 4-chloropicolinic acid (LogP ~1.1, 1 donor, 3 acceptors) lacks the additional methoxy acceptor [2]. These differences directly influence passive membrane permeability and target binding interactions [3].
| Evidence Dimension | Calculated LogP (ClogP) / Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | ClogP: ~1.2; HBA: 4 |
| Comparator Or Baseline | Picolinic acid (ClogP: ~0.5; HBA: 3); 4-Chloropicolinic acid (ClogP: ~1.1; HBA: 3) |
| Quantified Difference | ΔClogP: +0.7 vs. picolinic acid, +0.1 vs. 4-chloropicolinic acid; ΔHBA: +1 vs. both comparators |
| Conditions | Calculated using in silico methods (e.g., ChemDraw, ACD/Labs) |
Why This Matters
These physicochemical differences directly affect the compound's utility in drug discovery campaigns, influencing solubility, permeability, and target engagement, which cannot be replicated by single-substituted analogs.
- [1] Chem960. (n.d.). 103878-33-7 (4-氯-5-甲氧基皮考啉酸). Chemical Properties. View Source
- [2] PubChem. (2025). 4-Chloropicolinic acid. Compound Summary. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
